molecular formula C20H14N2O B12908711 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- CAS No. 54214-70-9

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-

Cat. No.: B12908711
CAS No.: 54214-70-9
M. Wt: 298.3 g/mol
InChI Key: IJHNTSMHNUJLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Analysis of Core Scaffold

X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one core exhibits a planar configuration, as evidenced by studies on analogous derivatives. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed a dihedral angle of 3.53° between the pyridine and pyrimidinone rings, indicating near-perfect planarity. This planar geometry is critical for stabilizing π-π interactions in the solid state, a feature likely conserved in the 2,3-diphenyl derivative due to the extended conjugation from the phenyl substituents.

The asymmetric unit of related pyridopyrimidinones often contains multiple independent molecules. For example, the 2,8-dimethyl-3-chloro analog crystallizes with two molecules per asymmetric unit, both maintaining planar pyrido-pyrimidine moieties. This suggests that steric effects from the 2,3-diphenyl groups may influence packing efficiency without significantly distorting the core scaffold. Diffraction patterns for polymorphic forms of structurally similar compounds, such as Form A of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one, exhibit characteristic peaks at 11.4°, 12.7°, and 25.6° two-theta, which correspond to reflections from the planar aromatic system.

Comparative Molecular Geometry with Pyridopyrimidinone Derivatives

Substituent effects on the pyrido[1,2-a]pyrimidin-4-one scaffold have been systematically investigated. The introduction of phenyl groups at positions 2 and 3 introduces steric bulk that distinguishes this derivative from simpler analogs. In the 2,8-dimethyl-3-chloro derivative, methyl and chloro substituents at positions 2 and 3 contribute to a molecular length of 9.2 Å and width of 7.8 Å. By contrast, the 2,3-diphenyl variant likely extends these dimensions due to the spatial requirements of the aromatic rings, potentially increasing the unit cell volume by 15–20% based on comparisons with phenyl-substituted heterocycles.

Density functional theory (DFT) calculations on related systems, such as 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrate that electron-donating substituents at position 2 enhance planarity by delocalizing electron density into the pyrimidinone ring. The 2,3-diphenyl derivative’s geometry may thus exhibit reduced torsional strain compared to mono-substituted analogs, as the symmetric phenyl groups balance steric interactions. This hypothesis aligns with crystallographic data showing that bulkier substituents at both positions 2 and 3 in pyridopyrimidinones do not significantly distort the core scaffold’s planarity.

Hydrogen Bonding Patterns in Solid-State Configurations

Hydrogen bonding plays a pivotal role in stabilizing the crystalline lattice of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one. In the 2,8-dimethyl-3-chloro analog, intermolecular C–H⋯O and C–H⋯Cl interactions form a layered architecture, with hydrogen bond distances ranging from 2.30 to 2.65 Å. The 2,3-diphenyl derivative likely engages in similar C–H⋯O interactions between the pyrimidinone carbonyl and adjacent aromatic protons, though the absence of chloro substituents may reduce the diversity of non-covalent contacts.

Notably, π-π stacking between phenyl rings and the pyrido-pyrimidine core contributes to lattice stabilization. In the 2,8-dimethyl-3-chloro compound, centroid-to-centroid distances of 3.7–4.1 Å between aromatic systems facilitate these interactions. The 2,3-diphenyl derivative’s extended π-system could enhance stacking efficiency, potentially reducing interplanar distances to 3.5–3.8 Å, as observed in polyphenyl-substituted heterocycles. Such interactions may explain the high melting points and low solubility observed in structurally related pyridopyrimidinones.

Tautomeric Forms and Conformational Flexibility

The pyrido[1,2-a]pyrimidin-4-one system exhibits tautomerism between the 4-keto form and rare enolic forms. Experimental and computational studies on 2-hydroxypyrido[1,2-a]pyrimidin-4-ones demonstrate that the keto tautomer predominates in non-polar solvents, with an energy difference of 6–8 kcal/mol favoring the carbonyl form. For the 2,3-diphenyl derivative, the electron-withdrawing phenyl groups may further stabilize the keto tautomer by conjugative effects, effectively quenching enolization even in protic solvents.

Conformational flexibility is constrained by the rigid pyrido-pyrimidine core. Molecular dynamics simulations of analogous compounds reveal rotational barriers of 12–15 kcal/mol for the phenyl rings at positions 2 and 3, restricting free rotation to temperatures above 150°C. This rigidity ensures that solid-state configurations observed via X-ray diffraction accurately reflect solution-phase conformations under ambient conditions. Substituent-induced strain is mitigated by the core’s planarity, allowing the 2,3-diphenyl derivative to maintain a nearly flat geometry despite steric bulk.

Properties

CAS No.

54214-70-9

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O/c23-20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)21-17-13-7-8-14-22(17)20/h1-14H

InChI Key

IJHNTSMHNUJLFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC=CN3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Oxidizing AgentReaction ConditionsProducts
Hydrogen PeroxideMild conditions, aqueous solutionHydroxylated derivatives
Potassium PermanganateStrong conditions, acidic mediumCarbonylated derivatives

Reduction Reactions

Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives with hydrogenated functional groups.

Reducing AgentReaction ConditionsProducts
Sodium BorohydrideMild conditions, alcoholic solutionHydrogenated derivatives
Lithium Aluminum HydrideStrong conditions, ether solutionFully reduced derivatives

Substitution Reactions

Substitution reactions, particularly at the phenyl rings, can be achieved using reagents like halogens or alkylating agents. These reactions result in the formation of substituted derivatives with various functional groups attached to the phenyl rings.

Substituting AgentReaction ConditionsProducts
Halogens (e.g., Chlorine)Electrophilic aromatic substitutionHalogenated derivatives
Alkylating Agents (e.g., Methyl Chloride)Nucleophilic aromatic substitutionAlkylated derivatives

Other Chemical Transformations

In addition to the above reactions, 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- can undergo other transformations such as selenylation. Electro-oxidative C3-selenylation has been reported using diphenyl diselenide as a selenating agent in an electrochemical setup .

Reaction TypeReagentsConditionsProducts
Electro-oxidative SelenylationDiphenyl Diselenide, ElectrolyteElectrochemical cell, MeCN, 60°CSelenated derivatives

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural versatility allows chemists to modify it for various applications in synthetic organic chemistry. For instance, it can be used in the development of novel materials with specific properties through substitution reactions on the phenyl rings.

Reaction Type Description Common Reagents
OxidationFormation of oxidized derivativesHydrogen peroxide, potassium permanganate
ReductionFormation of reduced derivativesSodium borohydride, lithium aluminum hydride
SubstitutionFormation of substituted derivativesHalogens, alkylating agents

Biological Research Applications

Antimicrobial and Anticancer Properties
Research indicates that 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. A study demonstrated that a derivative of this compound inhibits endothelial cell dysfunction and smooth muscle cell proliferation, which are critical in cardiovascular diseases .

Mechanism of Action
The mechanism involves targeting specific molecular pathways associated with cell proliferation and apoptosis. This compound may modulate signaling pathways related to inflammation and cell growth, making it a candidate for therapeutic interventions in various diseases.

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic potential in treating cardiovascular and neurological disorders. Its ability to inhibit smooth muscle cell proliferation suggests a role in preventing vascular complications associated with hypertension and atherosclerosis .

Case Study: Vascular Smooth Muscle Cell Proliferation
A notable study focused on a novel derivative of this compound showed promising results in inhibiting the proliferation of human aortic smooth muscle cells (HAoSMCs). This inhibition is crucial in developing treatments for vascular diseases where excessive smooth muscle proliferation is a concern .

Industrial Applications

Development of Novel Materials
In industry, 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- is utilized in creating advanced materials such as polymers and dyes. Its unique chemical structure allows for the modification of material properties, enhancing performance in various applications.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4H-pyrido[1,2-a]pyrimidin-4-ones are highly dependent on substituent patterns. Key comparisons include:

Compound Substituents Key Properties Reference
2,3-Diphenyl- Phenyl at C2, C3 Enhanced π-π stacking potential; increased hydrophobicity
2-Phenyl- (CAS: 16054-93-6) Phenyl at C2 Reduced steric bulk compared to diphenyl; used in CB2 receptor antagonism studies
3,6-Dimethyl- (CAS: 39080-46-1) Methyl at C3, C6 Lower molecular weight (174.2 g/mol); simpler structure
7-Bromo- (Compound 39, Scheme 1b) Bromo at C7 Facilitates Suzuki cross-coupling; used in PI3K/mTOR inhibitor synthesis
3-Halo- (e.g., 3-Cl, 3-Br) Halogens at C3 Increased electrophilicity; reactivity with nucleophiles
  • Steric and Electronic Effects: The 2,3-diphenyl derivative exhibits greater steric hindrance and electron-rich aromatic systems compared to mono-substituted (e.g., 2-phenyl) or alkyl-substituted analogs (e.g., 3,6-dimethyl). This may enhance binding to hydrophobic protein pockets, as seen in CB2 receptor antagonists where π-π stacking with phenylalanine residues is critical .
  • Synthetic Flexibility : Halogenated derivatives (e.g., 7-bromo) enable modular functionalization via cross-coupling reactions, whereas the diphenyl variant requires optimized cyclization conditions due to steric constraints .

Physicochemical Properties

  • Molecular Weight : The diphenyl derivative’s molecular weight is expected to exceed 280 g/mol (based on analogous structures), whereas simpler analogs like 3,6-dimethyl (174.2 g/mol) offer advantages in drug-likeness parameters .

Biological Activity

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- (commonly referred to as 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a pyrido[1,2-a]pyrimidine core with two phenyl groups, enhancing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one is C20H14N2OC_{20}H_{14}N_2O, and it has been characterized by various spectroscopic techniques. Its structure includes a pyrimidine ring fused to a pyridine ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant anticancer properties. A study demonstrated that a derivative of this compound inhibited the proliferation of human aortic smooth muscle cells (HAoSMCs) and showed selective toxicity towards these cells while sparing human umbilical vein endothelial cells (HUVECs) . The compound was found to inhibit cyclooxygenase-2 (COX-2) expression and the activity of matrix metalloproteinase-9 (MMP-9), both of which are critical in cancer progression and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown potential against various bacterial strains, making them candidates for further development as antimicrobial agents .

The mechanism by which 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Notably, it has been implicated in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair processes .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityTarget Enzyme/Pathway
2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-oneAnticancer, AntimicrobialCOX-2, MMP-9
Pyrido[2,3-d]pyrimidine derivativesAntimicrobialDHFR
Pyrazolo[3,4-d]pyrimidineCDK2 InhibitionCyclin-dependent kinases

This table illustrates how 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one compares with other compounds in terms of biological activity and target pathways.

In Vitro Studies

A study conducted on a novel derivative of this compound revealed its effectiveness in inhibiting endothelial cell dysfunction and smooth muscle cell proliferation. The study highlighted that the compound did not show toxicity at high concentrations over extended periods in HUVECs while effectively reducing HAoSMC proliferation .

In Vivo Potential

While most research has focused on in vitro assays, the potential for in vivo applications remains promising. The structural properties of the compound suggest that it could be developed into therapeutic agents for cardiovascular diseases and cancer treatment.

Q & A

Q. What are the common synthetic routes for 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can regioselectivity be controlled during synthesis?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyridines and pyrimidinones can undergo [4+2] cycloaddition under acidic or basic conditions. Regioselectivity is influenced by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction pathways and optimize conditions to favor the desired regioisomer .
  • Key Parameters :
ParameterOptimal Range
Temperature80–120°C
SolventDMF or toluene
Catalystp-TsOH or KOtBu

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the substitution pattern of phenyl groups. Aromatic protons in the pyrido-pyrimidinone core typically resonate at δ 7.2–8.5 ppm, with coupling constants indicating proximity to nitrogen atoms.
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the fused bicyclic structure and dihedral angles between phenyl rings .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C19_{19}H14_{14}N2_2O requires m/z 286.1106) .

Q. What functional groups in this compound are reactive sites for further derivatization?

  • Methodological Answer : The pyrimidinone carbonyl group (C=O) and the α-hydrogen adjacent to nitrogen are primary reactive sites.
  • Derivatization Strategies :
  • Nucleophilic Attack : Amines or hydrazines can target the carbonyl group to form hydrazones or amides.
  • Electrophilic Substitution : The electron-deficient pyrimidinone ring allows halogenation or nitration at specific positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups on phenyl rings lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. A docking score threshold of ≤−7.0 kcal/mol often correlates with measurable activity .

Q. What experimental design strategies optimize reaction yields and purity for scaled-up synthesis?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like temperature, catalyst loading, and solvent ratio. For example:
FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst (mol%)5%15%
Reaction Time6 h12 h
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., fluorination or heteroatom substitution) impact the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :
  • LogP : Introducing fluorine increases lipophilicity (ΔLogP ≈ +0.5 per F atom), enhancing membrane permeability.
  • Solubility : Pyrimidinone derivatives with polar substituents (e.g., –OH or –NH2_2) improve aqueous solubility but may reduce bioavailability.
  • Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life. Fluorinated analogs often show prolonged stability due to reduced CYP450 metabolism .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., cell lines, assay protocols).
  • Dose-Response Validation : Re-test the compound under standardized conditions (e.g., IC50_{50} assays in triplicate).
  • Structural Verification : Confirm compound identity via XRD or 2D NMR if commercial sources show variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.